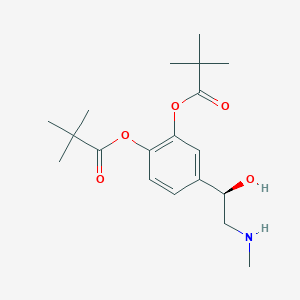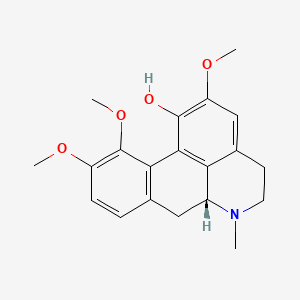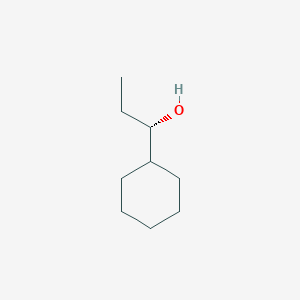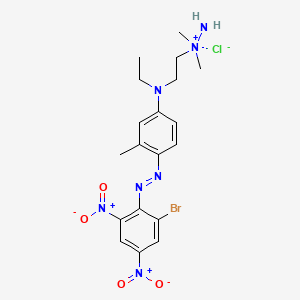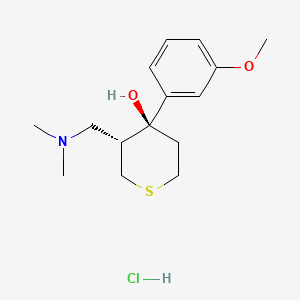
Vatalanib metabolite M17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vatalanib metabolite M17 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, a critical process in tumor growth and metastasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vatalanib and its metabolites, including metabolite M17, involves complex organic reactions. Vatalanib is synthesized through a series of steps that include the formation of phthalazine derivatives and subsequent modifications to introduce specific functional groups . The exact synthetic route for metabolite M17 is not explicitly detailed in the available literature, but it is likely derived from the parent compound through metabolic processes involving oxidative reactions .
Industrial Production Methods: Industrial production of Vatalanib involves large-scale organic synthesis techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization . The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions: Vatalanib and its metabolites, including M17, primarily undergo oxidative metabolism
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Vatalanib include various oxidizing agents, solvents like tetrahydrofuran, and catalysts that facilitate the reaction . The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products Formed: The major products formed from the oxidative metabolism of Vatalanib include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 . These metabolites contribute to the overall systemic exposure of the drug but do not exhibit significant biological activity.
科学的研究の応用
Vatalanib metabolite M17, like its parent compound, is primarily studied for its potential in cancer therapy. The compound’s ability to inhibit vascular endothelial growth factor receptors makes it a valuable tool in researching angiogenesis and tumor growth . Additionally, Vatalanib and its metabolites are used in preclinical and clinical studies to evaluate their efficacy and safety in treating various solid tumors, including colorectal cancer and non-small cell lung cancer .
作用機序
Vatalanib metabolite M17 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors . This inhibition prevents the activation of signaling pathways that promote angiogenesis, thereby restricting the growth and spread of tumors. The molecular targets of Vatalanib include vascular endothelial growth factor receptors 1, 2, and 3, as well as platelet-derived growth factor receptors and c-KIT .
類似化合物との比較
Similar Compounds: Similar compounds to Vatalanib include other tyrosine kinase inhibitors such as Sunitinib, Sorafenib, and Pazopanib . These compounds also target vascular endothelial growth factor receptors and are used in the treatment of various cancers.
Uniqueness: Vatalanib metabolite M17 is unique in its specific inhibition profile and metabolic pathway. Unlike some other tyrosine kinase inhibitors, Vatalanib and its metabolites are rapidly metabolized and excreted, which may influence their efficacy and safety profiles . Additionally, the combination of Vatalanib with other therapeutic agents, such as everolimus, has shown potential in enhancing its antitumor activity .
特性
CAS番号 |
212142-21-7 |
|---|---|
分子式 |
C20H15ClN4O |
分子量 |
362.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-4-[(1-oxidopyridin-1-ium-4-yl)methyl]phthalazin-1-amine |
InChI |
InChI=1S/C20H15ClN4O/c21-15-5-7-16(8-6-15)22-20-18-4-2-1-3-17(18)19(23-24-20)13-14-9-11-25(26)12-10-14/h1-12H,13H2,(H,22,24) |
InChIキー |
SUSIWFZJVWQRLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=[N+](C=C4)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





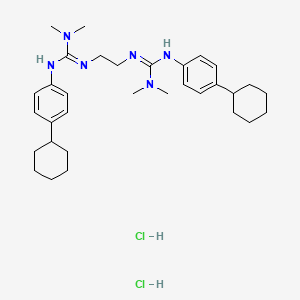
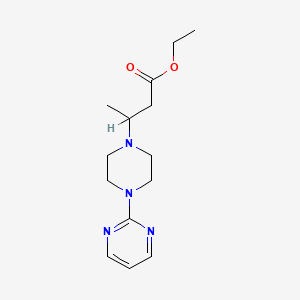
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)



